1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone
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Overview
Description
1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone is a complex organic compound characterized by its indole and pyrimidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indole and pyrimidinyl precursors. The indole moiety can be synthesized through the Fischer indole synthesis, while the pyrimidinyl group can be prepared via the Biginelli reaction. The final step involves the thiolation of the indole derivative with the phenylpyrimidinyl compound under specific reaction conditions, such as the use of a suitable thiolating agent and a catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indole and pyrimidinyl derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone has shown promise in various scientific research applications. Its biological activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. These properties make it a valuable candidate for drug development and therapeutic applications. Additionally, its unique chemical structure allows for its use in organic synthesis and material science.
Mechanism of Action
The mechanism by which 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating biological processes. The pyrimidinyl group can participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone can be compared to other indole and pyrimidinyl derivatives, such as 1-(1H-indol-3-yl)ethanone and 6-phenylpyrimidin-4-ol. While these compounds share similar structural features, this compound exhibits unique biological and chemical properties due to its thioether linkage.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(16-11-21-17-9-5-4-8-15(16)17)12-25-20-10-18(22-13-23-20)14-6-2-1-3-7-14/h1-11,13,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFFRBQRESUZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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